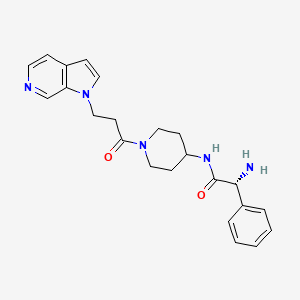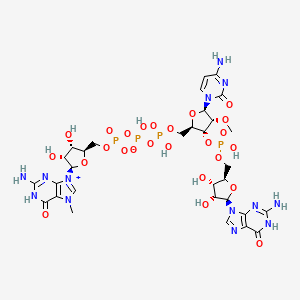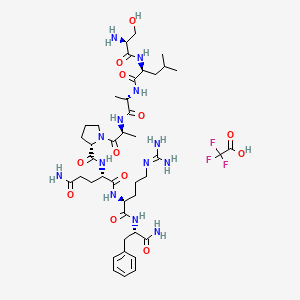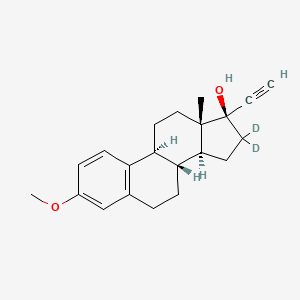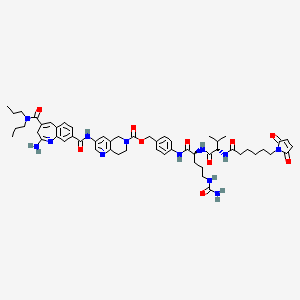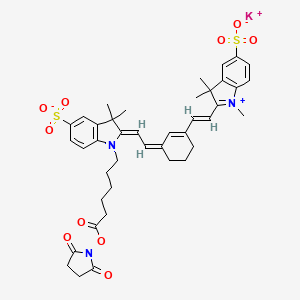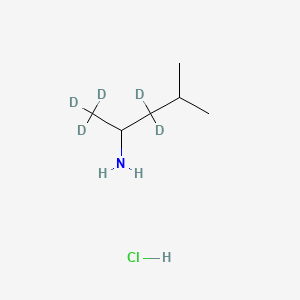
4-Methyl-2-pentanamine-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-pentanamine-d5 (hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of 4-Methylpentan-2-amine hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentanamine-d5 (hydrochloride) typically involves the deuteration of 4-Methylpentan-2-amine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of 4-Methyl-2-pentanamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-pentanamine-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce simpler amines, and substitution reactions may result in the formation of new amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-pentanamine-d5 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the development of new materials and chemicals with enhanced properties due to the presence of deuterium
Wirkmechanismus
The mechanism of action of 4-Methyl-2-pentanamine-d5 (hydrochloride) involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to changes in absorption, distribution, metabolism, and excretion. Deuterium substitution can slow down metabolic processes, resulting in longer-lasting effects and potentially reduced toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpentan-2-amine hydrochloride: The non-deuterated form of the compound.
Deuterated amines: Other amines that have been deuterated for similar research purposes.
Uniqueness
4-Methyl-2-pentanamine-d5 (hydrochloride) is unique due to the presence of deuterium, which imparts distinct properties compared to its non-deuterated counterpart. These properties include improved metabolic stability, altered pharmacokinetics, and potentially reduced side effects, making it valuable for scientific research and drug development .
Eigenschaften
Molekularformel |
C6H16ClN |
|---|---|
Molekulargewicht |
142.68 g/mol |
IUPAC-Name |
1,1,1,3,3-pentadeuterio-4-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2; |
InChI-Schlüssel |
HJOGOCSHKIAAIB-XXIFDCMLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])C(C)C)N.Cl |
Kanonische SMILES |
CC(C)CC(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



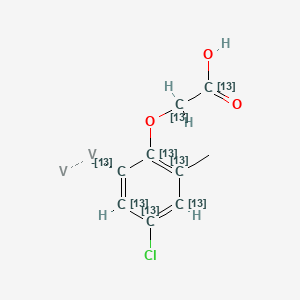
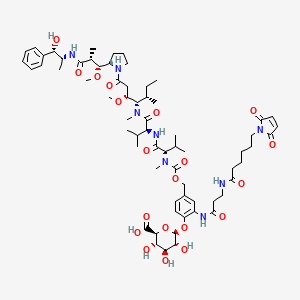
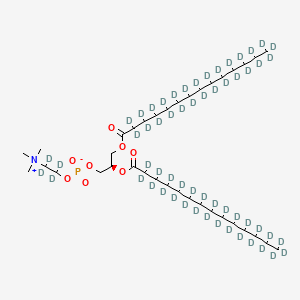
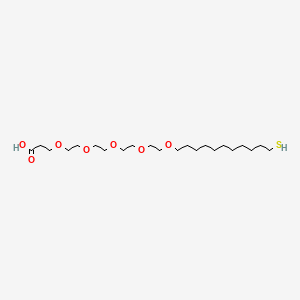
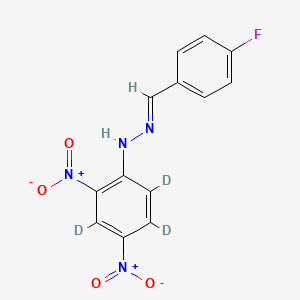
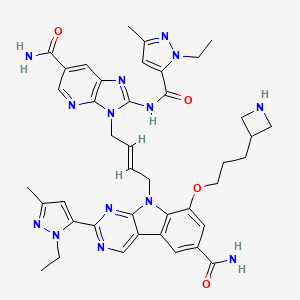
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
